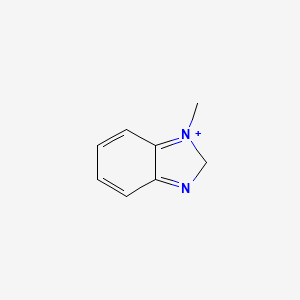
1-Methyl-2H-benzimidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2H-benzimidazol-1-ium is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group attached to the nitrogen atom in the imidazole ring.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2H-benzimidazol-1-ium typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . Another common method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Methyl-2H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other substituents using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzimidazoles .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2H-benzimidazol-1-ium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-2H-benzimidazol-1-ium involves its interaction with various molecular targets and pathways. It can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. For example, it may inhibit dual specificity tyrosine-phosphorylation-regulated kinase 1A, affecting cell signaling pathways . The specific molecular targets and pathways depend on the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2H-benzimidazol-1-ium can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but with the methyl group attached to a different position.
5,6-Dimethylbenzimidazole: Contains two methyl groups, providing different biological activities.
Thiabendazole: A benzimidazole derivative with significant anthelmintic activity
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
847982-74-5 |
|---|---|
Molekularformel |
C8H9N2+ |
Molekulargewicht |
133.17 g/mol |
IUPAC-Name |
1-methyl-2H-benzimidazol-1-ium |
InChI |
InChI=1S/C8H9N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3/q+1 |
InChI-Schlüssel |
ULZCNKSCWHBYDT-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


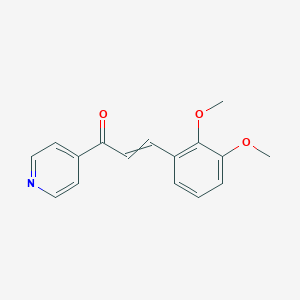
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)
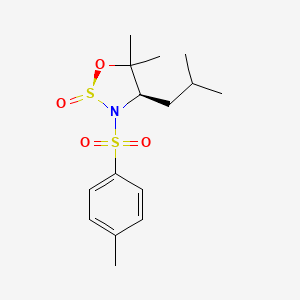
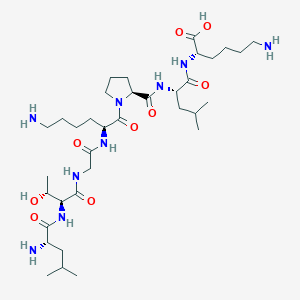
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
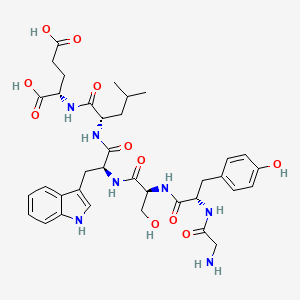

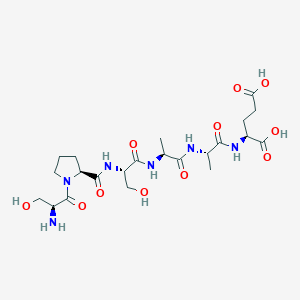
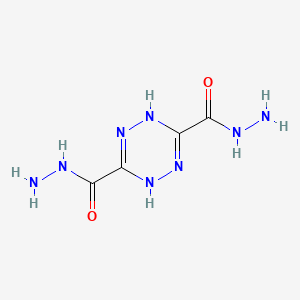
![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
